molecular formula C37H28Li4N6O15S4 B12716868 Tetralithium 3,3'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) CAS No. 64346-41-4

Tetralithium 3,3'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate)

Cat. No.: B12716868
CAS No.: 64346-41-4
M. Wt: 952.8 g/mol
InChI Key: CULWSHNMQRWIQY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) is a complex organic compound with the molecular formula C37H32N6O15S4Li4. It is known for its unique structure, which includes azo groups and naphthalene disulphonate moieties. This compound is primarily used in various industrial applications, including dyeing and pigmentation.

Preparation Methods

The synthesis of Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) involves several steps:

Industrial production methods typically involve large-scale synthesis using similar steps but optimized for efficiency and yield.

Chemical Reactions Analysis

Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) undergoes various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the naphthalene disulphonate moieties can interact with different substrates. These interactions lead to the compound’s effects in dyeing and pigmentation processes .

Comparison with Similar Compounds

Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) can be compared with similar compounds such as:

The uniqueness of Tetralithium 3,3’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,5-disulphonate) lies in its specific combination of azo and naphthalene disulphonate groups, which confer distinct properties useful in various applications.

Properties

CAS No.

64346-41-4

Molecular Formula

C37H28Li4N6O15S4

Molecular Weight

952.8 g/mol

IUPAC Name

tetralithium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C37H32N6O15S4.4Li/c1-19-11-29(31(57-3)17-27(19)42-40-21-13-25-23(35(15-21)61(51,52)53)7-5-9-33(25)59(45,46)47)38-37(44)39-30-12-20(2)28(18-32(30)58-4)43-41-22-14-26-24(36(16-22)62(54,55)56)8-6-10-34(26)60(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

CULWSHNMQRWIQY-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.